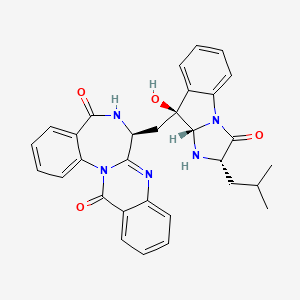

Asperlicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La asperlicina es una micotoxina derivada del hongo Aspergillus alliaceus. Es conocida por su papel como antagonista selectivo para el receptor de la colecistoquinina CCK A. La asperlicina se ha utilizado como compuesto principal para el desarrollo de varios antagonistas novedosos del receptor de la colecistoquinina con posibles aplicaciones clínicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la asperlicina implica varios pasos. Un método notable incluye la reacción de yoduro de arilo con yoduro de vinilo. Este proceso requiere condiciones de reacción específicas, incluido el uso de un catalizador de paladio y una base para facilitar la reacción de acoplamiento .

Métodos de producción industrial

La producción industrial de asperlicina implica la fermentación utilizando el hongo Aspergillus alliaceus. El rendimiento de producción inicial estuvo entre 15 y 30 miligramos por litro. a través de la selección de variantes naturales, la optimización de los medios y la selección racional de mutantes, el rendimiento de producción se ha incrementado a más de 900 miligramos por litro .

Análisis De Reacciones Químicas

Oxidative Cyclization to Asperlicin E

The FAD-dependent monooxygenase AspB catalyzes the conversion of this compound C to the heptacyclic this compound E :

-

Reaction : Intramolecular oxygenation of this compound C’s indole moiety, followed by cyclization.

-

Key Steps :

-

AspB oxidizes the indole C2–C3 double bond, forming a hydroxyiminium intermediate.

-

Spontaneous cyclization generates the seven-membered diazepinone ring.

-

-

Outcome : this compound E (C₂₅H₁₈N₄O₃) is produced with high stereochemical fidelity .

| Parameter | Details |

|---|---|

| Enzyme | AspB (FAD-dependent monooxygenase) |

| Substrate | This compound C |

| Product | This compound E |

| Cofactor | O₂, FAD |

| Yield | 60–80% (in vitro) |

Synthetic Modifications for Analogues

This compound’s 1,4-benzodiazepine scaffold has been modified to optimize CCK receptor affinity :

-

Alkylation/Acylation : Substitutions at N1, C3, and C7 positions.

-

Key Analogues :

-

Synthetic Route :

Tryptophan+2-amino-acetophenone3 stepsBenzodiazepine scaffoldalkylationAnalogues

Comparative Reaction Yields

| Reaction Type | Catalyst/Conditions | Yield | Product |

|---|---|---|---|

| Biosynthesis (AspB) | AspB, O₂, FAD | 60–80% | This compound E |

| Chemical Synthesis | Sc(OTf)₃, microwave | 23–43% | This compound C |

| Analogues Synthesis | Alkylation/acylation | 48% (3-step) | CCKₐ antagonists |

Structural Insights from Reactivity

Aplicaciones Científicas De Investigación

Pharmacological Properties

Asperlicin acts primarily as a selective antagonist for the CCKA receptor, which plays a crucial role in gastrointestinal function and pancreatic enzyme secretion. Its ability to inhibit CCK-induced gallbladder contraction and pancreatic enzyme release makes it a valuable tool in researching pancreatic disorders such as pancreatitis and pancreatic cancer .

Synthesis and Derivatives

The total synthesis of this compound has been explored in various studies, leading to the development of several analogs with enhanced pharmacological profiles. The synthesis often involves complex organic reactions, including dehydrocyclization processes that yield high overall isolated yields .

Notable Derivatives

- This compound C : A synthesized derivative that retains the core antagonistic properties while potentially offering improved bioavailability.

- Novel CCKA Antagonists : this compound serves as a lead compound for developing new CCKA antagonists aimed at treating gastrointestinal disorders .

Gastrointestinal Disorders

This compound's role in managing gastrointestinal disorders has been documented through various studies:

- A study demonstrated that this compound significantly inhibited CCK-induced amylase release from guinea pig acini, indicating its potential use in conditions characterized by excessive pancreatic enzyme secretion .

- Research into its effects on gallbladder contraction suggests that this compound could be beneficial in treating conditions like gallstones or biliary dyskinesia.

Pancreatic Cancer Research

The lack of effective CCK receptor antagonists has hindered research into pancreatic cancer. This compound's potency as a CCKA antagonist positions it as a critical investigational tool for understanding the role of CCK in pancreatic growth and tumorigenesis .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La asperlicina ejerce sus efectos al actuar como un antagonista selectivo del receptor de la colecistoquinina CCK A. Se une al receptor e inhibe la acción de la colecistoquinina, una hormona peptídica involucrada en varios procesos fisiológicos como la digestión y la regulación del apetito. Esta inhibición puede conducir a posibles efectos terapéuticos en condiciones donde la actividad de la colecistoquinina está desregulada .

Comparación Con Compuestos Similares

Compuestos similares

Asperlicina B: Un derivado de la asperlicina con actividad antagonista similar del receptor de la colecistoquinina.

Asperlicina C: Otro derivado con modificaciones en la porción benzodiazepinona.

Asperlicina D: Un derivado con cambios en la porción indol.

Asperlicina E: Un derivado con grupos hidroxilo adicionales

Unicidad

La asperlicina es única debido a su potente y selectivo antagonismo del receptor de la colecistoquinina CCK A. Su estructura permite interacciones específicas con el receptor, convirtiéndola en un valioso compuesto principal para el desarrollo de nuevos antagonistas del receptor de la colecistoquinina .

Actividad Biológica

Asperlicin is a fungal metabolite primarily isolated from Aspergillus alliaceus, known for its significant biological activities, particularly as a cholecystokinin (CCK) antagonist. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

This compound is classified as a nonpeptide antagonist of CCK, a hormone that plays a crucial role in digestion and pancreatic function. The compound exhibits a unique structure that allows it to effectively inhibit CCK receptors, particularly the CCK-A receptor. This inhibition can lead to reduced pancreatic enzyme release and modulation of gastrointestinal motility.

Key Research Findings

-

Potency as CCK Antagonist :

- This compound has been shown to be approximately 1000-fold more potent than proglumide, a previously established CCK receptor antagonist. In studies involving guinea pig acini, this compound demonstrated effective inhibition of CCK-induced amylase release with a half-maximal effective dose (ED50) of 10−9 mmol L and maximum inhibition at 10−6 mmol L .

- Inhibition of Pancreatic Enzyme Release :

-

Genetic Characterization :

- Recent research has characterized the biosynthetic pathway for this compound, identifying the gene cluster responsible for its production. This includes the genetic manipulation of nonribosomal peptide synthetases (NRPS) involved in the assembly of this compound peptidyl alkaloids from anthranilate .

Therapeutic Potential

This compound's potent antagonistic effects on CCK receptors suggest potential therapeutic applications in conditions such as pancreatitis and pancreatic carcinoma, where modulation of pancreatic enzyme secretion may be beneficial. Its unique properties position it as an investigational tool for further exploration in gastrointestinal disorders.

Comparative Biological Activity

The following table summarizes the biological activities and comparative potency of this compound against other known CCK antagonists:

| Compound | ED50 (mmol/L) | Maximum Inhibition Concentration (mmol/L) | Notes |

|---|---|---|---|

| This compound | 10−9 | 10−6 | 1000-fold more potent than proglumide |

| Proglumide | 10−6 | 10−4 | Previously established CCK antagonist |

Case Studies

- In Vivo Studies :

- Comparative Efficacy :

Propiedades

Número CAS |

93413-04-8 |

|---|---|

Fórmula molecular |

C31H29N5O4 |

Peso molecular |

535.6 g/mol |

Nombre IUPAC |

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |

Clave InChI |

MGMRIOLWEROPJY-FPACPZPDSA-N |

SMILES |

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

SMILES canónico |

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

Sinónimos |

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.